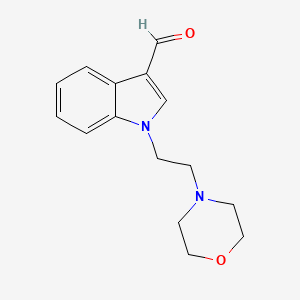

1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-morpholin-4-ylethyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-12-13-11-17(15-4-2-1-3-14(13)15)6-5-16-7-9-19-10-8-16/h1-4,11-12H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHARRKUJJINVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401214224 | |

| Record name | 1-[2-(4-Morpholinyl)ethyl]-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151409-85-7 | |

| Record name | 1-[2-(4-Morpholinyl)ethyl]-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151409-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(4-Morpholinyl)ethyl]-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401214224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

- Reagents: Phosphorus oxychloride (POCl3) and anhydrous dimethylformamide (DMF).

- Procedure: POCl3 is slowly added to DMF at 0–5 °C to form the Vilsmeier reagent. Then, indole is added dropwise at low temperature, followed by stirring at room temperature and refluxing at 80–90 °C for 5–8 hours.

- Workup: The reaction mixture is cooled, neutralized with saturated sodium carbonate solution to pH 8–9, and the product is isolated by filtration and recrystallization.

- Yield: Typically near quantitative with high purity.

This method is preferred due to its simplicity, reproducibility, and scalability.

Alternative Methods

- Reimer-Tiemann Reaction: Formylation using aqueous KOH and chloroform, but less selective and lower yield.

- Oxidative Decarboxylation of Indole-3-acetic Acid: Using sodium periodate catalyzed by manganese complexes, yielding about 78%.

- Biotransformation: Using bacterial or enzymatic systems to convert L-tryptophan or brassinin to indole-3-carbaldehyde, but less practical for large-scale synthesis.

Summary of Preparation Method

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack formylation | Indole, POCl3, DMF, 0–5 °C to reflux 80–90 °C, 5–8 h | ~90-100 | High purity aldehyde, scalable |

| 2 | N-Alkylation | 2-(Chloroethyl)morpholine, K2CO3, DMF, RT to mild heat | 70-85 | Selective N-substitution, mild conditions |

Detailed Research Findings

- The Vilsmeier-Haack reaction remains the most convenient and efficient method for synthesizing 1H-indole-3-carbaldehyde, with yields close to quantitative and minimal side products.

- Oxidative decarboxylation methods provide alternative routes but require specialized catalysts and may have lower yields.

- N-alkylation with 2-(morpholin-4-yl)ethyl halides proceeds smoothly under mild conditions, preserving the aldehyde functionality and affording the target compound in good yields.

- Characterization of the final compound by ^1H and ^13C NMR confirms the structure and purity.

- The compound has applications in biological staining and pharmaceutical research, emphasizing the importance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indole-3-methanol derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, an indole derivative demonstrated a minimum inhibitory concentration (MIC) of 3.90 μg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Anticancer Properties

Indole derivatives are also being investigated for their anticancer activities. The ability of 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde to induce apoptosis in cancer cells has been a focal point in recent studies. The compound's structure allows it to interact with cellular pathways involved in cancer progression, potentially leading to novel cancer therapies .

Synthesis and Derivative Development

The synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde can be achieved through various chemical reactions involving indole and morpholine derivatives. The optimization of reaction conditions is crucial for enhancing yield and purity. For example, studies have shown that using specific catalysts can significantly improve the efficiency of the synthesis process .

Case Study: Synthesis Optimization

In a recent study, researchers explored different acidic conditions to synthesize indole derivatives efficiently. The optimal conditions yielded high-purity products suitable for further biological evaluation .

In Vitro Studies

In vitro studies are essential for assessing the biological activity of 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde. These studies often involve evaluating the compound’s effects on cell viability, proliferation, and apoptosis in various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

These results indicate promising anticancer activity, warranting further investigation into its mechanism of action.

Potential Therapeutic Applications

The unique properties of 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde suggest several therapeutic applications:

Neurological Disorders

Due to its morpholine structure, there is potential for this compound to interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety.

Antiviral Activity

Recent literature suggests that indole derivatives may exhibit antiviral properties by inhibiting viral replication or entry into host cells. Further studies are needed to explore this potential application .

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key Observations :

- Morpholine vs.

- Hydrophobic vs.

- Hybrid Structures: The triazole-quinoline hybrid in Compound 9 () demonstrates how heterocyclic appendages can diversify biological targeting (e.g., antimalarial vs. anticancer) .

Key Insights :

- The morpholinyl-ethyl group in the target compound contributes to anticancer activity by enabling interactions with cellular targets (e.g., kinases or DNA repair enzymes) .

- Pyrrolidine/piperidine analogs show anti-inflammatory effects, suggesting that nitrogenous rings modulate target selectivity (e.g., COX-2 vs. cancer pathways) .

- Hydrophobic substituents (chlorophenyl, benzyl) may improve blood-brain barrier penetration, relevant for CNS-targeted drugs .

Biological Activity

1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 258.32 g/mol. Its structure features an indole ring, a morpholine group, and an aldehyde functional group, which contribute to its chemical reactivity and biological activity.

The biological activity of 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions. For instance, it has been noted for its potential to inhibit enzymes associated with cancer cell proliferation.

- Receptor Binding : Interaction studies suggest that this compound can bind to receptors involved in apoptosis and cell signaling pathways, potentially inducing programmed cell death in cancerous cells.

Anticancer Properties

Research indicates that 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde exhibits promising anticancer activity. It has been identified as a potential apoptotic agent, particularly in cervical cancer, where it serves as a staining agent for identifying cancerous cells.

Case Studies :

- Cervical Cancer : Preliminary studies have shown that this compound can induce apoptosis in cervical cancer cells, suggesting its utility as a therapeutic agent.

- General Antitumor Activity : In vitro assays have demonstrated its effectiveness against various cancer cell lines, indicating broad-spectrum anticancer potential.

Antimicrobial Activity

Initial investigations also point towards antimicrobial properties of the compound. Although further studies are required to fully characterize these effects, the presence of the morpholine group is believed to enhance its interaction with microbial targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylindole | Indole ring with a methyl group at position 1 | Used in neurobiology studies |

| 2-(Morpholino)indole | Indole ring with a morpholine substituent | Known for antimicrobial properties |

| 5-Fluoroindole | Indole ring with a fluorine atom at position 5 | Exhibits unique electronic properties |

The combination of the indole and morpholine groups in 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde is believed to confer distinct biological activities not observed in these similar compounds .

Research Findings and Applications

Ongoing research continues to explore the therapeutic potential of this compound:

- Drug Development : It is being investigated for use as a lead compound in the development of new drugs targeting specific molecular pathways involved in cancer progression.

- Synthetic Applications : As a versatile building block in organic synthesis, it can be used to create more complex molecules for various applications in medicinal chemistry and material science .

Q & A

Q. Key Considerations :

- Control reaction temperature (<0°C during NaH handling to prevent side reactions).

- Monitor alkylation progress via TLC to avoid over-substitution.

How can structural contradictions between computational and crystallographic data for this compound be resolved?

Advanced Research Question

Discrepancies often arise in bond angles or morpholine ring puckering. To address this:

Crystallographic Refinement : Use SHELXL for high-resolution data refinement. Validate hydrogen bonding and displacement parameters with WinGX/ORTEP .

Computational Optimization : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with experimental X-ray data. Pay attention to morpholine ring puckering coordinates (e.g., Cremer-Pople parameters) .

Statistical Validation : Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O) influencing crystal packing .

Example : In related indole derivatives, morpholine ring puckering amplitudes (q₂ = 0.2–0.3 Å) were underestimated by DFT, requiring dispersion-corrected functionals for accuracy .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

NMR Spectroscopy :

- ¹H NMR : Confirm N-alkylation via absence of indole NH signal (~10 ppm). Morpholine protons appear as multiplets at δ 2.4–3.7 ppm .

- ¹³C NMR : Aldehyde carbon resonates at ~190 ppm; morpholine carbons appear at 50–70 ppm .

Mass Spectrometry : HR-ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₆H₂₁N₂O₂: 281.1622) .

IR Spectroscopy : Aldehyde C=O stretch at ~1680 cm⁻¹ and morpholine C–N stretches at 1100–1250 cm⁻¹ .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the morpholine-ethyl chain .

How can synthetic yields of this compound be improved while minimizing byproducts?

Advanced Research Question

Optimize Alkylation Conditions :

- Replace NaH with K₂CO₃ in DMF to reduce side reactions (e.g., aldol condensation of the aldehyde group) .

- Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

Protect Aldehyde Group : Temporarily protect the aldehyde as an acetal during alkylation, followed by deprotection with HCl/MeOH .

Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, improving yield by 15–20% .

Case Study : A similar indole-3-carbaldehyde derivative achieved 75% yield using acetal protection and microwave irradiation .

What role does hydrogen bonding play in the solid-state stability of this compound?

Advanced Research Question

Intermolecular Interactions :

- The aldehyde oxygen acts as a hydrogen bond acceptor, forming C–H⋯O bonds with adjacent indole/morpholine protons (distance: 2.6–2.8 Å) .

- Morpholine oxygen participates in weak C–H⋯O interactions, stabilizing crystal lattices .

Graph Set Analysis : Characterize motifs (e.g., R₂²(14) for dimeric arrangements) using Etter’s formalism .

Thermal Stability : DSC/TGA shows decomposition above 200°C, correlating with hydrogen bond density .

Example : In 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, C–H⋯O interactions form chains parallel to the crystallographic a-axis, enhancing thermal stability .

How can computational models predict the biological activity of this compound?

Advanced Research Question

Docking Studies : Target enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) using AutoDock Vina. The morpholine-ethyl chain may occupy hydrophobic pockets, while the aldehyde interacts with catalytic lysine residues .

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values for indole derivatives .

ADMET Prediction : Use SwissADME to assess solubility (LogP ~2.1) and blood-brain barrier penetration .

Limitation : The aldehyde group’s reactivity may lead to false positives in vitro; verify stability in PBS before assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.